molecular formula C13H10FNO3 B6365280 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% CAS No. 1261959-82-3

5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6365280
CAS RN: 1261959-82-3
M. Wt: 247.22 g/mol
InChI Key: IOCIBZQZJYXOME-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% (also known as 2-Fluoro-4-methoxy-5-nicotinic acid) is a compound of interest to the scientific community due to its unique properties and potential applications. It is a fluorinated analogue of nicotinic acid, which is a naturally-occurring compound with anti-inflammatory and anti-oxidant properties. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. This compound has been studied for its potential applications in drug development, as well as its use in biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed that the fluoro-methoxy group on the aromatic ring of the molecule increases the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied for its potential applications in drug development, as well as its use in biochemical and physiological experiments. In vitro studies have shown that this compound can inhibit the activity of nicotinic acid hydroxylase, which is involved in the metabolism of nicotinic acid. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in laboratory experiments. In addition, this compound has been shown to bind to the nicotinic acid receptor, which is believed to be involved in the regulation of inflammation and oxidative stress. However, the use of this compound in laboratory experiments also has some limitations. The compound is relatively expensive and can be difficult to obtain in large quantities. Furthermore, the mechanism of action of this compound is still not fully understood, making it difficult to accurately predict its effects in laboratory experiments.

Future Directions

The potential applications of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% are still largely unexplored. Future research should focus on further optimizing the synthesis of this compound, as well as investigating its potential applications in drug development and biochemical and physiological experiments. In addition, further research should be conducted to gain a better understanding of the mechanism of action of this compound, as well as its potential side effects. Finally, research should be conducted to investigate the potential use of this compound in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is relatively straightforward. The synthesis begins with the reaction of 2-fluoro-4-methoxyphenol with acetic anhydride in the presence of pyridine, followed by the addition of sodium hydroxide to form the desired product. The synthesis can be further optimized by adjusting the reaction conditions, such as temperature, reaction time, and the amount of reagents used. The reaction can also be performed using alternative solvents, such as ethanol or methanol, to improve the yield.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been studied for its potential applications in drug development. The fluoro-methoxy group on the aromatic ring of the molecule improves the metabolic stability of the molecule, making it more suitable for use in drug development. This compound has also been studied for its potential use in biochemical and physiological experiments. It has been used as a substrate for various enzymes, such as nicotinic acid hydroxylase, and as a ligand for various receptors, such as the nicotinic acid receptor.

properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-10-2-3-11(12(14)5-10)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCIBZQZJYXOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681361
Record name 5-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methoxyphenyl)nicotinic acid

CAS RN

1261959-82-3
Record name 5-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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